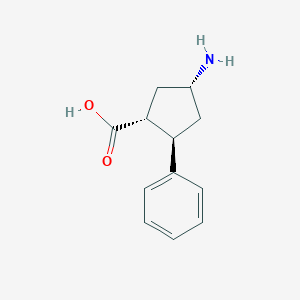
(1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclopentane ring substituted with an amino group and a phenyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method involves the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often include:
Solvents: Common solvents like dichloromethane or ethanol.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Chiral catalysts such as BINAP-Ruthenium complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structure and functional groups.
Medicine
Medically, this compound has potential applications in drug development. Its structure allows it to interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the synthesis of polymers and other materials with specific properties. Its chiral nature can impart unique characteristics to the resulting products.
Mechanism of Action
The mechanism of action of (1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2S,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid: Differing only in stereochemistry, this compound may have different biological activities and properties.
4-Amino-2-phenylbutanoic acid: Lacks the cyclopentane ring, leading to different chemical and biological properties.
2-Amino-2-phenylacetic acid: A simpler structure with different reactivity and applications.
Uniqueness
(1R,2R,4R)-4-Amino-2-phenylcyclopentane-1-carboxylic acid is unique due to its specific stereochemistry and functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
(1R,2R,4R)-4-amino-2-phenylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c13-9-6-10(11(7-9)12(14)15)8-4-2-1-3-5-8/h1-5,9-11H,6-7,13H2,(H,14,15)/t9-,10+,11-/m1/s1 |
InChI Key |
YJXPWMYVQDOCIM-OUAUKWLOSA-N |
Isomeric SMILES |
C1[C@H](C[C@H]([C@@H]1C2=CC=CC=C2)C(=O)O)N |
Canonical SMILES |
C1C(CC(C1C2=CC=CC=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


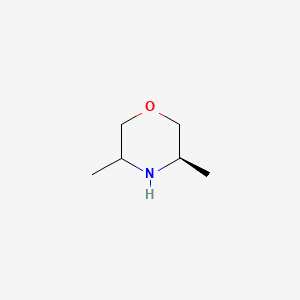
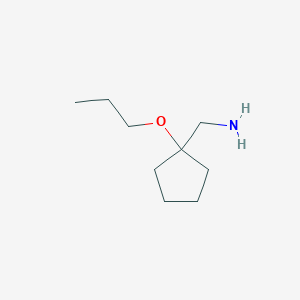

![tert-Butyl 2-cyano-6,6a,7,7a-tetrahydro-5H-cyclopropa[c][1,5]naphthyridine-5-carboxylate](/img/structure/B13321977.png)
![tert-Butyl (3-amino-1-oxaspiro[3.3]heptan-6-yl)carbamate](/img/structure/B13321984.png)
![2-(Piperazin-1-ylmethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin+](/img/structure/B13321985.png)
![2-{[(Benzyloxy)carbonyl]amino}-4,4-dimethylpentanoic acid](/img/structure/B13321993.png)
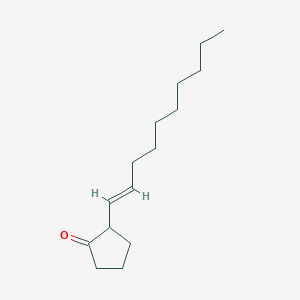
![[5-(2-Methoxypropan-2-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B13322009.png)
![4-Methyl-6',7'-dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13322023.png)

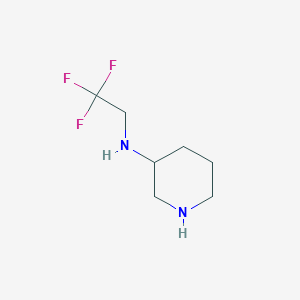
![2-[(Dimethylamino)methylidene]-4-ethylcyclohexan-1-one](/img/structure/B13322035.png)
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13322037.png)
